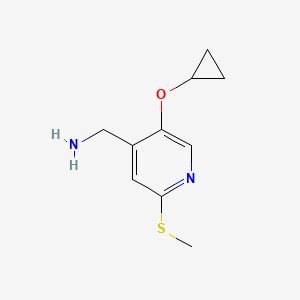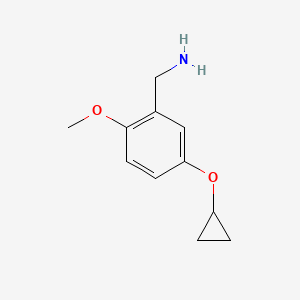![molecular formula C13H9IN2O2 B14811595 4-iodo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14811595.png)
4-iodo-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iodophenyl)(2-nitrobenzylidene)amine is an organic compound with the molecular formula C13H9IN2O2 and a molecular weight of 352.13 g/mol . This compound is characterized by the presence of an iodine atom on the phenyl ring and a nitro group on the benzylidene moiety, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
The synthesis of (4-iodophenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 4-iodoaniline and 2-nitrobenzaldehyde . The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to optimize the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
(4-iodophenyl)(2-nitrobenzylidene)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-iodophenyl)(2-nitrobenzylidene)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-iodophenyl)(2-nitrobenzylidene)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom on the phenyl ring may also play a role in its biological activity by facilitating interactions with specific enzymes or receptors .
Comparison with Similar Compounds
(4-iodophenyl)(2-nitrobenzylidene)amine can be compared with other similar compounds, such as:
(4-bromophenyl)(2-nitrobenzylidene)amine: Similar structure but with a bromine atom instead of iodine.
(4-chlorophenyl)(2-nitrobenzylidene)amine: Similar structure but with a chlorine atom instead of iodine.
(4-fluorophenyl)(2-nitrobenzylidene)amine: Similar structure but with a fluorine atom instead of iodine.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the varying halogen atoms.
Properties
Molecular Formula |
C13H9IN2O2 |
|---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9IN2O2/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H |
InChI Key |
WRVZWIZLXRZWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


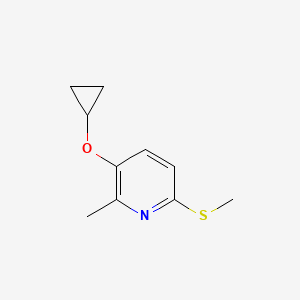
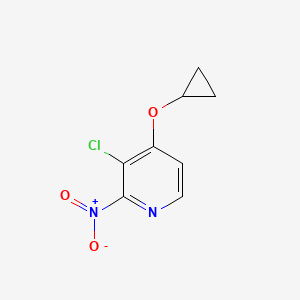

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
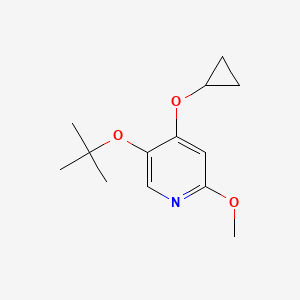
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylate](/img/structure/B14811550.png)

![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
![4-[(E)-2-phenylethenyl]benzohydrazide](/img/structure/B14811565.png)
![(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
